molecular formula C3BrF5 B1334336 1-Bromopentafluoropropene CAS No. 53692-47-0

1-Bromopentafluoropropene

Cat. No.: B1334336
CAS No.: 53692-47-0
M. Wt: 210.93 g/mol
InChI Key: LNSBXPNZJPZBQZ-UHFFFAOYSA-N
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Description

1-Bromopentafluoropropene is a chemical compound with the molecular formula C3BrF5. It is characterized by the presence of a bromine atom and five fluorine atoms attached to a propene backbone.

Scientific Research Applications

1-Bromopentafluoropropene has several applications in scientific research:

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Bromopentafluoropropene . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Chemical Reactions Analysis

1-Bromopentafluoropropene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which 1-Bromopentafluoropropene exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in research .

Comparison with Similar Compounds

1-Bromopentafluoropropene can be compared with other similar compounds, such as:

    1-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine.

    1-Iodopentafluoropropene: Contains an iodine atom instead of bromine.

    1-Fluoropentafluoropropene: Has an additional fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the compound’s behavior in various chemical and biological systems .

Properties

IUPAC Name

1-bromo-1,2,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSBXPNZJPZBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396447
Record name 1-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53692-47-0
Record name 1-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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